molecular formula C11H9NO3 B6236867 benzyl 1,3-oxazole-5-carboxylate CAS No. 2680533-67-7

benzyl 1,3-oxazole-5-carboxylate

Cat. No.: B6236867
CAS No.: 2680533-67-7
M. Wt: 203.2
InChI Key:
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Description

Benzyl 1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1,3-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines, which can then be further transformed into oxazoles. One common method involves the use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents to facilitate the cyclization process . Another approach is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form oxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole derivatives.

Scientific Research Applications

Benzyl 1,3-oxazole-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1,3-oxazole-5-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the oxazole ring provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

2680533-67-7

Molecular Formula

C11H9NO3

Molecular Weight

203.2

Purity

0

Origin of Product

United States

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